molecular formula C22H31N3O B14675467 Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- CAS No. 35630-96-7

Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-

Cat. No.: B14675467
CAS No.: 35630-96-7
M. Wt: 353.5 g/mol
InChI Key: BYABRKKQSVQWPG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that features a cyclohexane ring, a carboxamide group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves the coupling of tryptamine derivatives with cyclohexanecarboxylic acid derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the amine and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(5-chloro-1H-indol-3-yl)ethyl)cyclohexanecarboxamide

Uniqueness

Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to its specific combination of a cyclohexane ring, carboxamide group, and indole moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

35630-96-7

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H31N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h4-5,8-9,16-17,19,23H,1-3,6-7,10-15H2,(H,24,26)

InChI Key

BYABRKKQSVQWPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCN(CC2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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